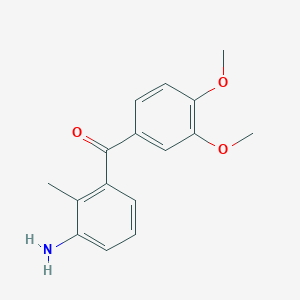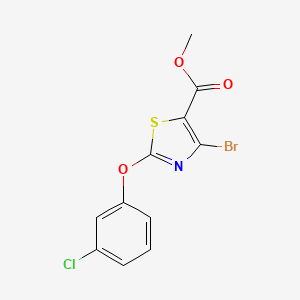
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenoxy group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with the pyrrolidine intermediate.
Addition of the cyanopyrrolidine group: This could be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
tert-Butyl protection: The final step often involves protecting the carboxylate group with a tert-butyl group using reagents like tert-butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Products might include hydroxylated derivatives.
Reduction: Products could include amine derivatives.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S,4S)-4-(phenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(4-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl (2S,4S)-4-(3-chlorophenoxy)-2-cyanopyrrolidine-1-carboxylate
Uniqueness
The presence of the bromophenoxy group in tert-Butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity due to the bromine atom.
Propiedades
Fórmula molecular |
C16H19BrN2O3 |
|---|---|
Peso molecular |
367.24 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-4-(3-bromophenoxy)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-10-14(8-12(19)9-18)21-13-6-4-5-11(17)7-13/h4-7,12,14H,8,10H2,1-3H3/t12-,14-/m0/s1 |
Clave InChI |
SARYDOBWEDDHQU-JSGCOSHPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)OC2=CC(=CC=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C#N)OC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


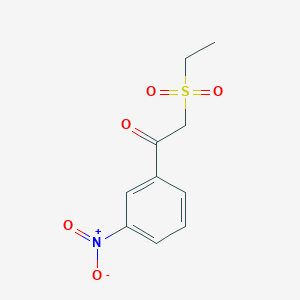
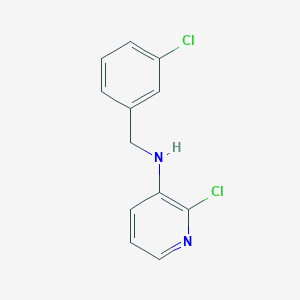


![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
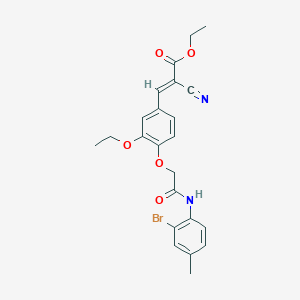
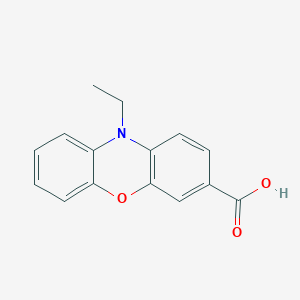
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)
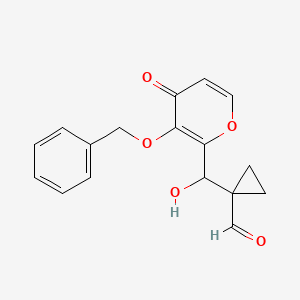
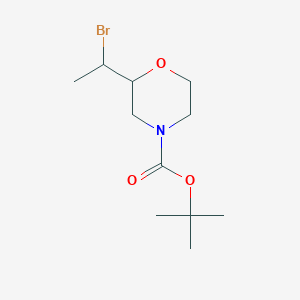
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
